Methyl 2-aminofuran-3-carboxylate chemical structure and properties
Methyl 2-aminofuran-3-carboxylate chemical structure and properties
Executive Summary: The "Push-Pull" Gateway
Methyl 2-aminofuran-3-carboxylate represents a privileged scaffold in heterocyclic chemistry, serving as a critical "gateway" intermediate for the synthesis of fused bicyclic systems, particularly furo[2,3-d]pyrimidines . These fused systems are bioisosteres of purines and have demonstrated significant potential as adenosine receptor antagonists, antifolates, and kinase inhibitors.
This guide details the physicochemical properties of the scaffold, focusing on the electronic "push-pull" mechanism that dictates its reactivity. It provides a validated protocol for the synthesis of the stable 4,5-dimethyl derivative (a common proxy for the class due to the instability of the unsubstituted parent) and maps the downstream transformation into bioactive heterocycles.
Structural Analysis & Physicochemical Profile
The Electronic "Push-Pull" System
The core stability and reactivity of methyl 2-aminofuran-3-carboxylate arise from the conjugation between the electron-donating amino group at C2 and the electron-withdrawing ester at C3.
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Donor (C2-NH₂): The lone pair on the nitrogen donates electron density into the furan ring, making the C5 position nucleophilic.
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Acceptor (C3-COOCH₃): The ester carbonyl withdraws electron density, stabilizing the enamine-like character of the C2-C3 bond.
Without the electron-withdrawing group (EWG) at C3, simple 2-aminofurans are notoriously unstable and prone to rapid autoxidation or ring-opening hydrolysis (the "furan-2-amine problem"). The ester locks the tautomer in the amino-form, preventing imine-enamine tautomerization that typically leads to decomposition.
Stability & Storage[1]
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Oxidative Sensitivity: Even with the ester stabilization, the C4 and C5 positions remain susceptible to electrophilic attack and oxidation.
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Storage Protocol: Compounds in this class should be stored at -20°C under an inert atmosphere (Argon/Nitrogen). Solutions in protic solvents should be used immediately.
Validated Synthesis Protocol
Target: Methyl 2-amino-4,5-dimethylfuran-3-carboxylate Note: The unsubstituted parent (4,5-dihydro) is often too unstable for isolation. This protocol describes the synthesis of the dimethyl derivative, which is the standard laboratory model for this scaffold.
Reaction Mechanism (The Feist-Benary / Gewald Variation)
The synthesis involves the condensation of an
Key Steps:
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Knoevenagel Condensation: Base-catalyzed attack of the cyanoacetate enolate on the ketone carbonyl.
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Thorpe-Ziegler Cyclization: Intramolecular nucleophilic attack of the enolate oxygen onto the nitrile carbon.
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Tautomerization: Aromatization to form the furan ring.
Material Requirements
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Substrate A: Methyl cyanoacetate (1.0 eq)
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Substrate B: 3-Chloro-2-butanone (1.0 eq) (Precursor for 4,5-dimethyl analog)
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Base: Triethylamine (Et₃N) (2.0 eq) or Morpholine
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Solvent: Ethanol (Absolute) or DMF
Step-by-Step Methodology
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Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Methyl cyanoacetate (10 mmol) in Ethanol (20 mL).
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Base Addition: Add Triethylamine (20 mmol) dropwise while stirring. The solution may warm slightly (exothermic).
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Substrate Addition: Cool the mixture to 0–5°C using an ice bath. Add 3-Chloro-2-butanone (10 mmol) dropwise over 20 minutes. Critical: Controlling the temperature prevents polymerization.
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Reaction: Allow the mixture to warm to room temperature, then heat to 50–60°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).
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Workup:
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Evaporate ethanol under reduced pressure.
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Pour the residue into ice-cold water (50 mL).
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The product typically precipitates as a solid. Filter and wash with cold water.
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If oil forms: Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).
Caption: Step-wise synthesis workflow for the generation of the 2-aminofuran scaffold via modified Feist-Benary cyclization.
Chemical Reactivity & Pharmacophore Generation[1]
The primary utility of this scaffold is its conversion into Furo[2,3-d]pyrimidines . The vicinal amino and ester groups act as a "dinucleophile-electrophile" pair.
Pathway A: Cyclization with Formamide
Direct heating with formamide yields the 4-oxo-furo[2,3-d]pyrimidine derivative. This mimics the hypoxanthine core.
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Conditions: Formamide, 180-200°C, 4-6 hours.
Pathway B: Cyclization with Isothiocyanates
Reaction with aryl isothiocyanates yields thiourea intermediates, which can be cyclized (often in situ or with basic catalysis) to form 4-oxo-2-thioxo-furo[2,3-d]pyrimidines.
Caption: Divergent synthesis pathways from the 2-aminofuran core to fused heterocyclic systems.
Technical Data: Methyl 2-amino-4,5-dimethylfuran-3-carboxylate[1]
The following data refers to the 4,5-dimethyl derivative, the most stable and representative member of this class synthesized via the protocol above.
| Property | Value | Notes |
| Molecular Formula | C₈H₁₁NO₃ | Methyl 2-amino-4,5-dimethylfuran-3-carboxylate |
| Molecular Weight | 169.18 g/mol | |
| Appearance | Yellowish crystalline solid | Darkens upon air exposure (oxidation) |
| Melting Point | 128 – 132 °C | Literature range varies by purity/solvent [1] |
| ¹H NMR (CDCl₃) | δ 2.18 (s, 3H, CH₃-C4) | Methyl group at C4 |
| δ 2.26 (s, 3H, CH₃-C5) | Methyl group at C5 | |
| δ 3.82 (s, 3H, OCH₃) | Methyl ester singlet | |
| δ 5.80 (br s, 2H, NH₂) | Broad amino singlet (exchangeable) | |
| IR (KBr) | 3420, 3310 cm⁻¹ | N-H stretching (Primary amine) |
| 1675 cm⁻¹ | C=O stretching (Ester, conjugated) |
References
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Gewald, K. (1966).[1] "Heterocycles from CH-acidic nitriles. VIII. 2-Aminofurans." Chemische Berichte, 99(3), 1002-1007.
- Sharanin, Y. A., et al. (1982). "Cyclization reactions of nitriles. Synthesis of 2-aminofurans." Journal of Organic Chemistry of the USSR, 18, 544.
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Gangjee, A., et al. (2004). "Synthesis and biological activity of N-[4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid." Journal of Medicinal Chemistry, 47(27), 6893-6901.
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Saito, K., et al. (1989). "A Convenient Synthesis of Furo[2,3-d]pyrimidines." Synthesis, 1989(1), 47-49.
